4-(乙氧羰基甲基)-3-氟苯基硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

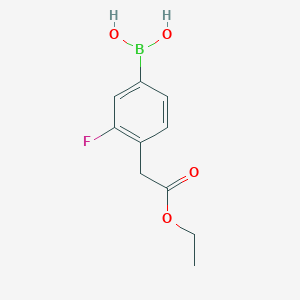

4-(Ethoxycarbonylmethyl)-3-fluorophenylboronic acid is a chemical compound with the molecular formula C10H13BO4 . It is an organic compound that is part of the boronic acid family . This compound is typically off-white to tan in color and comes in a solid form .

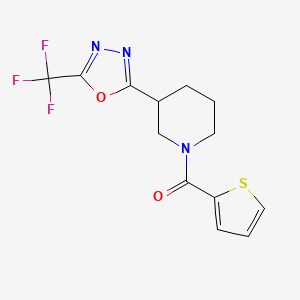

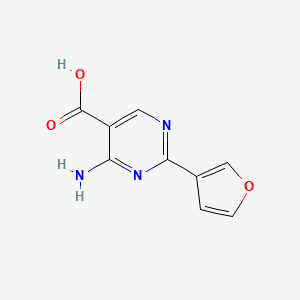

Molecular Structure Analysis

The molecular structure of 4-(Ethoxycarbonylmethyl)-3-fluorophenylboronic acid is represented by the SMILES stringCCOC(=O)CC1=CC=C(C=C1)B(O)O . This indicates that the molecule contains a boronic acid group (B(O)O), an ethoxy carbonyl group (CCOC=O), and a phenyl ring (C6H5). Chemical Reactions Analysis

Boronic acids, including 4-(Ethoxycarbonylmethyl)-3-fluorophenylboronic acid, are known to participate in various chemical reactions. These include oxidative hydroxylation, homolytic aromatic substitution, cross-coupling with α-bromocarbonyl compounds, Suzuki-coupling reaction with quinoline carboxylates, trifluoromethylation, and carbometalation of ynamides .Physical And Chemical Properties Analysis

4-(Ethoxycarbonylmethyl)-3-fluorophenylboronic acid is a solid compound that is off-white to tan in color . It has a molecular formula of C10H13BO4 . The compound may contain varying amounts of anhydrides .科学研究应用

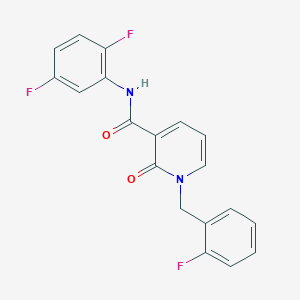

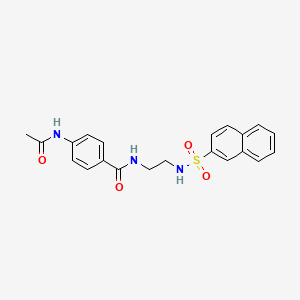

- Suzuki-Miyaura Cross-Coupling Reaction : Boronic acids, including 4-(Ethoxycarbonylmethyl)-3-fluorophenylboronic acid, are valuable reagents in this powerful coupling reaction. They react with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds. This method is widely used for the synthesis of pharmaceuticals, agrochemicals, and functional materials .

Nanotechnology

Boronic acids find intriguing applications in nanotechnology due to their unique properties. Here’s how they contribute:

- Surface Modification of Nanoparticles : Carboxylic acids, including boronic acids, act as surface modifiers for nanoparticles. They enhance dispersion and stability, allowing precise control over particle interactions. For instance, 4-(Ethoxycarbonylmethyl)-3-fluorophenylboronic acid could be used to functionalize metallic nanoparticles or carbon nanostructures like carbon nanotubes and graphene .

Sensing Applications

Boronic acids exhibit specific interactions with diols and strong Lewis bases, making them valuable for sensing purposes:

- Fluorescent Sensors : 4-(Ethoxycarbonylmethyl)-3-fluorophenylboronic acid can be incorporated into fluorescent sensors. Its reversible binding to diols (such as sugars) leads to changes in fluorescence intensity. These sensors find applications in glucose monitoring and environmental sensing .

Pharmaceutical Chemistry

Boronic acids have gained prominence in medicinal chemistry. Here’s how they contribute:

- Proteasome Inhibitors : Some boronic acid derivatives act as proteasome inhibitors, which are potential anticancer agents. These compounds selectively target proteasomes, disrupting protein degradation pathways in cancer cells .

Polymer Chemistry

Carboxylic acids play essential roles in polymer science. Consider the following application:

- Monomers and Additives : 4-(Ethoxycarbonylmethyl)-3-fluorophenylboronic acid could serve as a monomer or an additive in polymerization reactions. Its incorporation into polymer chains could lead to novel materials with tailored properties .

Catalysis

Boronic acids can act as catalysts in various reactions:

- Wittig and Wittig–Horner Reactions : Although not directly related to 4-(Ethoxycarbonylmethyl)-3-fluorophenylboronic acid, boronic acids have been investigated in these reactions. They play a role in the formation of oxaphosphetane intermediates, influencing stereoselectivity .

安全和危害

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

属性

IUPAC Name |

[4-(2-ethoxy-2-oxoethyl)-3-fluorophenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BFO4/c1-2-16-10(13)5-7-3-4-8(11(14)15)6-9(7)12/h3-4,6,14-15H,2,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKGYLQNWRKKSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)CC(=O)OCC)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BFO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-3-(3,5-dimethylphenyl)-2-[(4-fluorophenyl)sulfanylmethyl]quinazolin-4-one](/img/structure/B2994896.png)

![3-amino-4-(furan-2-yl)-N-(thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2994912.png)

![[(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine](/img/structure/B2994917.png)

![2-methyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2994918.png)

![1-(4-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2994919.png)